![molecular formula C17H22N4O B2940723 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide CAS No. 2034323-06-1](/img/structure/B2940723.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide is a chemical compound with the molecular formula C17H22N4O and a molecular weight of 298.39 g/mol. This compound features a cyclohexanecarboxamide group attached to an ethyl chain, which is further connected to a pyrazolyl ring substituted with a pyridine moiety. The presence of both pyridine and pyrazole rings makes it a potential candidate for various biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring is usually synthesized through the reaction of hydrazine with a suitable β-diketone or β-ketoester.
Introduction of Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrazole intermediate.
Attachment of Cyclohexanecarboxamide: The final step involves the coupling of the cyclohexanecarboxamide group to the ethyl chain attached to the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyridine or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution Reactions: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Pyrazoline derivatives.
Substitution Reactions: Various substituted pyridine or pyrazole derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine: It could be explored for its potential therapeutic effects in treating diseases.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The pyridine and pyrazole rings can bind to various receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
4-(3-Pyridin-2-Yl-1H-Pyrazol-4-Yl)Quinoline: Another compound with a pyridine and pyrazole ring system, used in pharmaceutical research.
Indole Derivatives: Compounds containing the indole nucleus, known for their biological activities.
Uniqueness: N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(15-4-2-1-3-5-15)19-10-11-21-13-16(12-20-21)14-6-8-18-9-7-14/h6-9,12-13,15H,1-5,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVMRDXYSNNNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
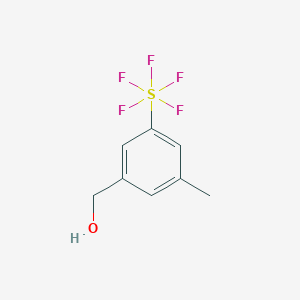
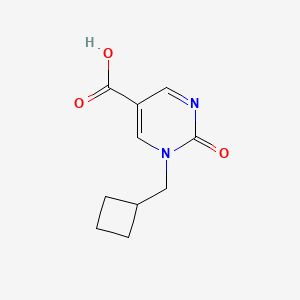
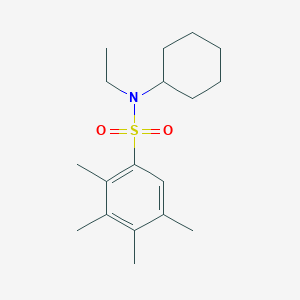
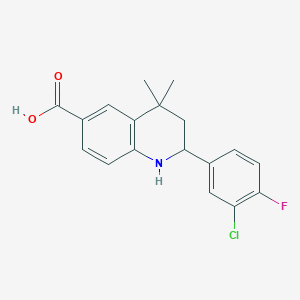
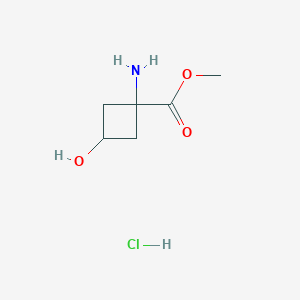
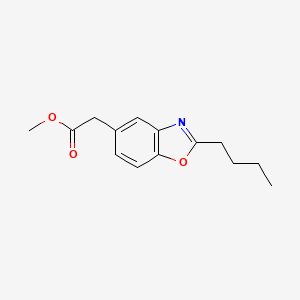
![ethyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2940653.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2940654.png)
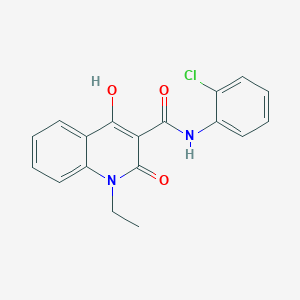
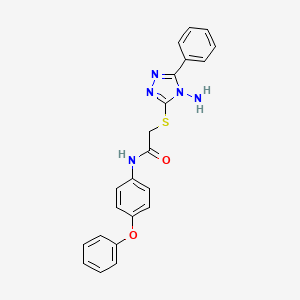
![N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2940658.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)
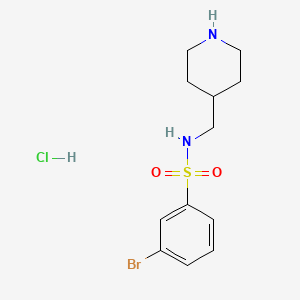
![N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine](/img/structure/B2940662.png)
